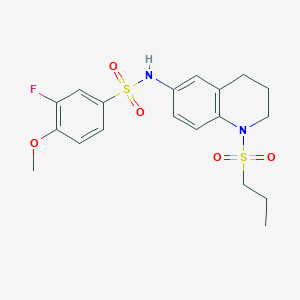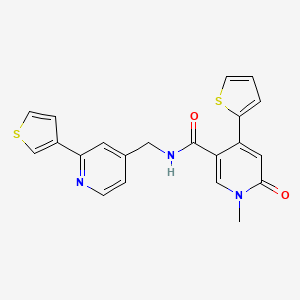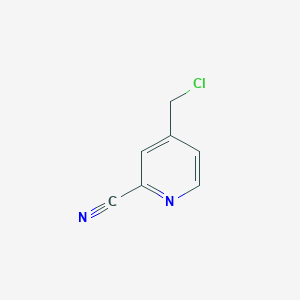
4-(氯甲基)吡啶-3-腈
描述
4-(Chloromethyl)picolinonitrile, also known as 4-chloropicolinonitrile, is a chemical compound with the molecular formula CHClN . It has an average mass of 138.554 Da and a monoisotopic mass of 137.998474 Da .
Synthesis Analysis
While specific synthesis methods for 4-(Chloromethyl)picolinonitrile were not found in the search results, there are references to synthetic approaches to related compounds. For instance, a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N O bond cleavage of isoxazolopyridines under mild reaction conditions in a stepwise and one-pot fashion .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)picolinonitrile includes one freely rotating bond . It has a density of 1.3±0.1 g/cm³, a boiling point of 231.6±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .Physical and Chemical Properties Analysis
4-(Chloromethyl)picolinonitrile has a molar refractivity of 33.9±0.4 cm³ and a molar volume of 104.1±5.0 cm³ . It has a polar surface area of 37 Ų and a polarizability of 13.5±0.5 10^-24 cm³ . Its surface tension is 56.7±5.0 dyne/cm .科学研究应用
新型化合物的合成
4-(氯甲基)吡啶-3-腈在合成新化合物中发挥着至关重要的作用。例如,它用于合成 3-羟基-4-取代吡啶-3-腈,这是通过在温和条件下金(I)催化的环化和随后的 N-O 键裂解实现的 (Fukuhara 等人,2018)。此外,它还参与形成具有潜在癌症治疗应用的高细胞毒性钯(II)钳形配合物 (Churusova 等人,2017)。
化学分析和检测技术
该化合物在化学分析中具有应用,特别是在传感器开发中。一个例子包括它通过涉及颜色变化和吸光度测量的反应过程来检测空气中的氢氰酸 (Bentley & Alder,1989)。
生物降解和环境应用
4-(氯甲基)吡啶-3-腈与环境科学相关,特别是在污染物的生物降解中。研究表明,特定细菌菌株可以降解类似化合物(如 5-氯-2-吡啶甲酸),这对于环境修复至关重要 (吴等人,2017)。
药物研究
它在药物研究中也很重要。该化合物用于合成新型抗癌剂的中间体,突出了其在药物发现和开发中的重要性 (李等人,2010)。
材料科学和有机电子学
在材料科学,特别是有机电子学中,该化合物被用于构建磷光有机发光二极管 (PHOLED) 的主体材料 (刘等人,2018)。
安全和危害
未来方向
While specific future directions for 4-(Chloromethyl)picolinonitrile were not found in the search results, it’s worth noting that related compounds, such as 3-hydroxy-4-substituted picolinonitriles, have been studied for their photophysical properties . This suggests potential future research directions in the study of the photophysical properties of 4-(Chloromethyl)picolinonitrile and related compounds.
作用机制
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 4-(Chloromethyl)picolinonitrile is largely dependent on the specific chemical reactions it is used in. For instance, one study reports a unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines . In this context, 4-(Chloromethyl)picolinonitrile could potentially act as a reagent or intermediate.
Pharmacokinetics
It is reported that this compound has high gastrointestinal absorption and is bbb permeant . Its skin permeation is low .
生化分析
Biochemical Properties
4-(Chloromethyl)picolinonitrile is known to interact with various enzymes and proteins. The compound contains a chloromethyl group that reacts with thiols, likely in a glutathione S-transferase–mediated reaction . This interaction suggests that 4-(Chloromethyl)picolinonitrile may play a role in biochemical reactions involving glutathione, a crucial antioxidant in cells .
Cellular Effects
Given its potential interactions with glutathione, it may influence cellular processes related to oxidative stress and detoxification
Molecular Mechanism
The molecular mechanism of action of 4-(Chloromethyl)picolinonitrile is likely related to its interactions with thiols via a glutathione S-transferase–mediated reaction . This reaction could lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects. The specific molecular mechanisms remain to be fully elucidated.
Metabolic Pathways
Given its potential interaction with glutathione, it may be involved in pathways related to oxidative stress and detoxification .
属性
IUPAC Name |
4-(chloromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZYVGDEDFKTHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-bromobenzamide](/img/structure/B2461949.png)

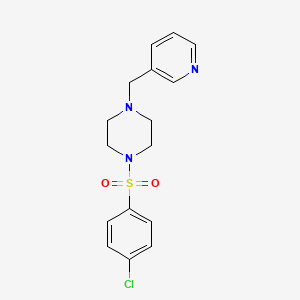

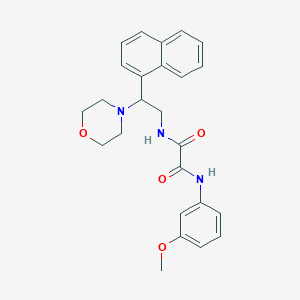
![N-[(3-Phenyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2461959.png)
![3-(3,3-Dimethyl-2-oxobutyl)-8-(2,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimid azolidino[1,2-h]purine-2,4-dione](/img/structure/B2461963.png)
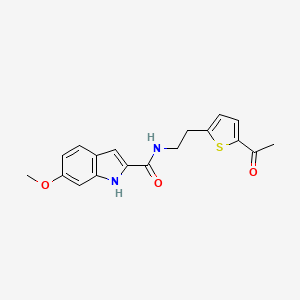
![5-methyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2461966.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzyl-N-ethylacetamide](/img/structure/B2461967.png)


